N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a compound that combines benzothiazole and quinoxaline moieties, both of which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment due to its interaction with various biological targets.
The compound is synthesized through a series of chemical reactions involving starting materials such as 2-aminobenzothiazole and 3-methylquinoxaline derivatives. These precursors are reacted under specific conditions to yield the final product, which has been characterized using various analytical techniques.
N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide belongs to the class of amides and is categorized under heterocyclic compounds. Its structure includes both benzothiazole and quinoxaline rings, which contribute to its pharmacological properties.
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves several key steps:
The molecular formula of N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is C₁₈H₁₇N₃O₂. The compound features a complex structure characterized by:
The molecular structure exhibits non-planarity due to steric hindrance from substituents, which influences its interactions with biological targets .
N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions typical for amides and heterocycles:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further studies .
The mechanism of action for N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide primarily involves its interaction with specific protein targets associated with cancer pathways. Preliminary studies suggest that this compound may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 4 (FGFR-4), which are critical in tumor angiogenesis and proliferation .
The crystal structure reveals hydrogen bonding interactions that stabilize the solid-state arrangement, contributing to its physical properties .
N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide shows promise in various scientific applications:
This compound exemplifies the ongoing research into benzothiazole and quinoxaline derivatives as vital scaffolds in drug discovery .
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7